H-Ala-Gly-Asp-Val-OH

Catalog No.
S12875069
CAS No.
M.F
C14H24N4O7
M. Wt
360.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-Gly-Asp-Val-OH

Product Name

H-Ala-Gly-Asp-Val-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C14H24N4O7

Molecular Weight

360.36 g/mol

InChI

InChI=1S/C14H24N4O7/c1-6(2)11(14(24)25)18-13(23)8(4-10(20)21)17-9(19)5-16-12(22)7(3)15/h6-8,11H,4-5,15H2,1-3H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)(H,24,25)/t7-,8-,11-/m0/s1

InChI Key

RNOHPFPLSXPVKT-LAEOZQHASA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

H-Ala-Gly-Asp-Val-OH is a tetrapeptide composed of four amino acids: alanine, glycine, aspartic acid, and valine. This compound features a specific sequence that plays a crucial role in biological processes, particularly in cell adhesion. The structure of H-Ala-Gly-Asp-Val-OH allows it to interact with integrins on cell surfaces, facilitating cellular communication and attachment, which is vital for various physiological functions.

  • Hydrolysis: This reaction breaks down peptide bonds, yielding individual amino acids. It typically occurs under acidic or basic conditions.
  • Oxidation: Certain amino acid residues may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Disulfide bonds can be reduced using agents such as dithiothreitol or sodium borohydride.
  • Substitution: Amino acids within the peptide can be substituted to create analogs with different properties.

These reactions can modify the peptide's biological activity and stability.

H-Ala-Gly-Asp-Val-OH exhibits significant biological activity primarily through its role in cell adhesion. It interacts with integrins, specifically promoting adhesion and signaling pathways essential for cellular processes such as migration, proliferation, and differentiation. This activity is particularly relevant in tissue engineering and regenerative medicine, where enhancing cell attachment is crucial for successful outcomes in grafts and implants.

The synthesis of H-Ala-Gly-Asp-Val-OH typically employs solid-phase peptide synthesis (SPPS). This method involves:

  • Attachment: The C-terminal amino acid (valine) is attached to a solid resin.
  • Sequential Addition: Each subsequent amino acid (aspartic acid, glycine, alanine) is added stepwise while protecting groups prevent unwanted reactions.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Automated peptide synthesizers are often used in industrial settings to enhance efficiency and yield.

H-Ala-Gly-Asp-Val-OH has diverse applications across several fields:

  • Biotechnology: Used as a model peptide for studying peptide synthesis and modification techniques.
  • Medicine: Investigated for its potential in tissue engineering to promote smooth muscle cell adhesion and growth.
  • Materials Science: Employed in developing biomaterials that enhance cell compatibility and adhesion.

These applications leverage the compound's unique ability to mediate cell adhesion effectively.

Studies have shown that H-Ala-Gly-Asp-Val-OH interacts with integrins on the surface of various cell types. These interactions are critical for mediating cellular responses such as adhesion, migration, and signaling. Such studies often utilize techniques like surface plasmon resonance or enzyme-linked immunosorbent assays to quantify binding affinities and characterize the nature of these interactions.

Several compounds exhibit similar properties to H-Ala-Gly-Asp-Val-OH. Here are some notable examples:

Compound NameDescription
H-Gly-Arg-Gly-Asp-Ser-OHA cell adhesion peptide derived from fibronectin that mediates adhesion through integrins.
H-Lys-Gln-Ala-Gly-Asp-Val-OHA longer peptide with enhanced specificity for integrin binding compared to H-Ala-Gly-Asp-Val-OH.
H-Arg-Gly-Asp-OHA well-studied tripeptide known for its strong cell adhesion properties through integrin binding.

Uniqueness

H-Ala-Gly-Asp-Val-OH is unique due to its specific sequence derived from functional motifs in proteins involved in cell adhesion. Its effectiveness in promoting strong adhesion makes it particularly suitable for applications requiring enhanced cellular interaction, such as tissue engineering and regenerative medicine. Its structural characteristics allow for specific interactions with integrins, distinguishing it from other similar peptides that may have broader or less specific binding profiles.

XLogP3

-4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

360.16449912 g/mol

Monoisotopic Mass

360.16449912 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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